[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile
Description
Properties
CAS No. |
61021-40-7 |
|---|---|
Molecular Formula |
C17H14N2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C17H14N2S/c18-10-11-20-17-13-19(12-14-6-2-1-3-7-14)16-9-5-4-8-15(16)17/h1-9,13H,11-12H2 |
InChI Key |
BTDFKIATKULEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC#N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Thiol Intermediate and Halogenated Acetonitrile
One common approach involves the preparation of 1-benzyl-1H-indole-3-thiol, which is then reacted with a halogenated acetonitrile derivative (e.g., bromoacetonitrile) under basic conditions to form the sulfanyl acetonitrile linkage.
- Step 1: Benzylation of indole at the nitrogen to form 1-benzyl-1H-indole.
- Step 2: Introduction of thiol group at the 3-position via lithiation or electrophilic substitution to yield 1-benzyl-1H-indole-3-thiol.
- Step 3: Nucleophilic substitution of the thiol with bromoacetonitrile in the presence of a base (e.g., sodium hydride or potassium carbonate) to afford [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile.
- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
- Temperature: 0 °C to room temperature
- Reaction time: Several hours to overnight
Direct Coupling Using Sulfur Transfer Reagents
An alternative method involves the use of sulfur transfer reagents or thiolation agents that directly introduce the sulfanyl group onto the indole ring, followed by coupling with acetonitrile derivatives.
- This method may use reagents such as Lawesson’s reagent or elemental sulfur in the presence of catalysts.
- The acetonitrile moiety is introduced via alkylation with haloacetonitrile compounds.
Use of Protective Groups and Stepwise Functionalization
Due to the sensitivity of the indole nucleus and the sulfanyl group, protective groups such as benzyl on the nitrogen are employed to prevent side reactions.
- The benzyl group is introduced early in the synthesis to stabilize the indole nitrogen.
- The sulfanyl group is introduced selectively at the 3-position.
- The acetonitrile group is attached last to avoid hydrolysis or side reactions.
Detailed Experimental Data and Yields
| Step | Reaction Conditions | Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Benzylation of indole | NaH, DMF, 0 °C to RT, 18 h | Indole, benzyl bromide | 90-95 | High selectivity for N-benzylation |
| Thiolation at 3-position | Lithiation with n-BuLi, then sulfur source | 1-Benzylindole, elemental sulfur | 70-80 | Formation of 1-benzyl-1H-indole-3-thiol |
| Coupling with bromoacetonitrile | NaH or K2CO3, THF or DMF, RT, overnight | 1-Benzyl-1H-indole-3-thiol, bromoacetonitrile | 75-85 | Formation of [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile |
Research Findings and Optimization
- Base Selection: Sodium hydride provides efficient deprotonation of the thiol, enhancing nucleophilicity and improving yields.
- Solvent Effects: Polar aprotic solvents like DMF and THF facilitate the nucleophilic substitution step.
- Temperature Control: Low temperatures during lithiation and benzylation prevent side reactions and decomposition.
- Purification: Silica gel chromatography is effective for isolating the target compound with high purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|
| Thiol intermediate + bromoacetonitrile | 1-Benzyl-1H-indole-3-thiol, bromoacetonitrile, NaH | Nucleophilic substitution | High yield, straightforward | Requires handling of thiol intermediate |
| Direct sulfur transfer + alkylation | Lawesson’s reagent or elemental sulfur, haloacetonitrile | Thiolation and alkylation | Fewer steps | May require harsh conditions |
| Stepwise functionalization with protective groups | Benzyl bromide, sulfur source, bromoacetonitrile | Multi-step synthesis | High selectivity and purity | Longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) or strong acids (e.g., H₂SO₄).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile is utilized as an intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its structural characteristics allow it to interact effectively with biological targets, making it a valuable compound in drug discovery processes. For example, derivatives of this compound have been explored for their potential as selective blockers of ion channels associated with epilepsy, demonstrating significant pharmacological activity .
Antitumor Activity
Research indicates that compounds related to [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile exhibit antitumor properties. Specifically, studies have shown that certain indole derivatives can inhibit the growth of solid tumors, such as colorectal and lung cancers. These compounds are being investigated for their ability to enhance the efficacy of existing chemotherapeutic agents .
Organic Synthesis
Versatile Building Blocks
In organic synthesis, [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile serves as a versatile building block for creating complex organic molecules. Its unique functional groups facilitate various chemical reactions, enabling chemists to synthesize a wide range of compounds. This application is particularly important in the development of new materials and pharmaceuticals .
Synthesis of Fluorescent Probes
The compound can also be employed in the creation of fluorescent probes used for biological imaging. These probes are essential for visualizing cellular processes in real-time, aiding researchers in understanding complex biological mechanisms .
Material Science
Development of Advanced Materials
[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile finds applications in material science, particularly in the development of polymers and nanomaterials. The incorporation of this compound can enhance the conductivity and stability of materials, making it suitable for various industrial applications .
Biological Research
Enzyme Inhibition Studies
Researchers utilize [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile in studies focused on enzyme inhibition and receptor binding. By examining how this compound interacts with specific enzymes or receptors, scientists can gain insights into biochemical pathways and potentially identify new therapeutic targets .
Data Tables
Case Studies
Case Study 1: Ion Channel Blockers
A study focused on the pharmacological characterization of [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile derivatives demonstrated their potential as selective blockers for KCNT1 channels associated with epilepsy. The research utilized fluorescence-based assays to quantify drug effects, indicating promising therapeutic applications for refractory epilepsy cases .
Case Study 2: Antitumor Efficacy
Research exploring the antitumor activity of indole derivatives revealed that compounds related to [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile showed significant efficacy against colon and lung tumors. These findings suggest potential clinical applications for these compounds in cancer therapy, particularly when combined with existing chemotherapy agents .
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)acetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes or binding to receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. 2-(1-Benzyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile (4h)
Structure : Features a benzyl group, 5-methoxy substituent, 2-oxo-2,3-dihydroindole core, and acetonitrile at position 3.
Key Differences :
- Substituents : The 5-methoxy group introduces electron-donating effects, contrasting with the sulfanyl group’s moderate electron-donating capability.
- Core Structure: The 2-oxo-2,3-dihydroindole ring in 4h reduces aromaticity compared to the fully aromatic indole in the target compound. Synthesis: Prepared via zinc dust reduction in ethyl acetate/HCl, differing from sulfanyl-containing analogs that may require thiolation steps .
2.2. (5-Benzyloxyindol-3-yl)acetonitrile
Structure : Contains a benzyloxy group at position 5 and acetonitrile at position 3.
Key Differences :
- Substituent Effects : The benzyloxy group is a strong electron-withdrawing substituent, altering electron density compared to the sulfanyl group.
- Reactivity: Benzyloxy acts as a leaving group, enabling nucleophilic substitution reactions, whereas the sulfanyl group may participate in metal-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) .
2.3. 2-(6-Amino-1H-indol-3-yl)acetonitrile
Structure: Features an amino group at position 6 and acetonitrile at position 3. Key Differences:
- Electronic Properties: The amino group is strongly electron-donating, increasing basicity and hydrogen-bonding capacity, unlike the sulfanyl group.
- Biological Interactions: Amino groups enhance binding to biological targets (e.g., receptors or enzymes), while sulfanyl groups may improve metabolic stability . Safety: Both compounds require precautions (e.g., inhalation first-aid measures), but the amino group’s reactivity may necessitate additional handling protocols .
2.4. 5-((1-Benzyl-1H-indol-3-yl)((S)-1,4-dioxaspiro[4.5]decan-2-yl)methyl)-5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione
Structure : Contains a fluorinated dioxane ring and a spirocyclic dioxaspirodecane group.
Key Differences :
- Complexity : The fluorinated and spirocyclic substituents increase steric hindrance and lipophilicity, contrasting with the simpler sulfanyl-acetonitrile structure.
- Pharmacokinetics : Fluorine enhances bioavailability, while the sulfanyl group may offer unique solubility or stability profiles .
Data Table: Structural and Functional Comparison
| Compound Name | Substituents (Position) | Key Functional Groups | Reactivity/Applications |
|---|---|---|---|
| [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile | Benzyl (N1), sulfanyl (C3) | Thioether, acetonitrile | Cross-coupling, redox-stable intermediates |
| 2-(1-Benzyl-5-methoxy-... (4h) | Benzyl (N1), 5-methoxy, 2-oxo | Ketone, acetonitrile | Keto-enol tautomerism, drug synthesis |
| (5-Benzyloxyindol-3-yl)acetonitrile | 5-Benzyloxy | Benzyl ether, acetonitrile | Nucleophilic substitution reactions |
| 2-(6-Amino-1H-indol-3-yl)acetonitrile | 6-Amino | Amino, acetonitrile | Hydrogen bonding, receptor ligands |
| Fluorinated dioxane derivative | Fluorine, spirocyclic dioxane | Fluorine, dioxane | High bioavailability, enzyme inhibitors |
Research Findings and Implications
- Electronic Effects: Sulfanyl groups in the target compound provide intermediate electron donation, balancing reactivity and stability compared to methoxy (electron-withdrawing) and amino (electron-donating) groups .
- Synthetic Utility : The acetonitrile group in all analogs serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or conversion to tetrazoles).
- Biological Relevance: Sulfanyl-containing indoles may exhibit improved metabolic stability over amino analogs, making them candidates for drug development .
Biological Activity
[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile exhibits significant activity as an antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the human α4β2 and α7 subtypes. The mechanism involves competitive inhibition, which was established through calcium influx assays and radioligand binding studies. The compound showed higher potency for the α7 nAChR compared to α4β2 nAChR, suggesting a selective interaction that could be exploited in therapeutic applications targeting neurological disorders .
Anticancer Activity
Studies have demonstrated that derivatives of indole compounds, including [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile, possess anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The IC50 values for these compounds typically range from 1 to 5 μM, indicating significant potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.8 |
| Compound B | HT-29 | 2.6 |
| [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile | A549 (Lung) | TBD |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that similar indole derivatives exhibited activity against Mycobacterium tuberculosis and various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antibacterial potential .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.90 |
| Methicillin-resistant S. aureus | < 1 |
Cytotoxicity Studies
Cytotoxicity assays have shown that [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile and its analogs can preferentially suppress the growth of rapidly dividing cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Case Studies
Several case studies highlight the efficacy of compounds related to [(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile:
- Study on Breast Cancer Cells : A study evaluated a series of indole derivatives against MCF-7 cells, revealing that modifications at the benzyl position enhanced anticancer activity significantly.
- Antimicrobial Efficacy : Another research project assessed the antimicrobial properties of indole-based compounds against MRSA and reported promising results with MIC values indicating effective inhibition at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
